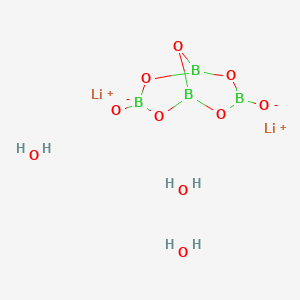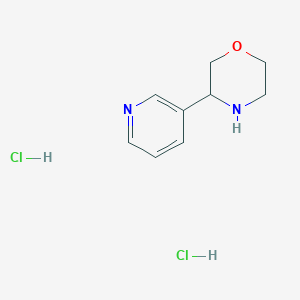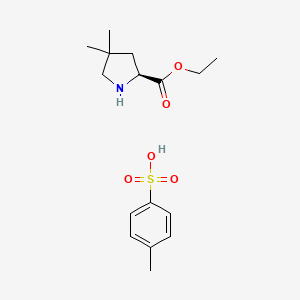
2-(Benzyloxy)-4,5-difluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 2-(Benzyloxy)-4,5-difluorobenzoic acid are likely to be involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound interacts with palladium, a metal catalyst, and organoboron reagents .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in the SM coupling reaction . This reaction is a key part of the synthesis of various organic compounds, including those involved in fatty acid and phenolic antioxidant biosynthesis . The compound’s action can influence the production of these compounds and their downstream effects.
Pharmacokinetics
It’s known that organoboron compounds, like this one, are generally stable, readily prepared, and environmentally benign . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific organoboron reagents used . The compound’s action can therefore have significant effects at the molecular and cellular levels.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action may be robust to changes in the chemical environment.
Advantages and Limitations for Lab Experiments
2-(Benzyloxy)-4,5-difluorobenzoic acid(Benzyloxy)-4,5-difluorobenzoic acid has several advantages for laboratory experiments. It is relatively inexpensive and can be stored for long periods of time without degradation. It is also highly soluble in many solvents, making it easy to work with. However, it is not as reactive as some other catalysts, making it less suitable for certain reactions.
Future Directions
2-(Benzyloxy)-4,5-difluorobenzoic acid(Benzyloxy)-4,5-difluorobenzoic acid has a wide range of potential applications in the field of scientific research. Future research could focus on the development of new synthesis methods for the compound, as well as the development of new applications for the compound. Additionally, further research could focus on the mechanism of action of the compound and its potential biochemical and physiological effects. Finally, further research could be conducted to explore the potential advantages and limitations of using the compound in laboratory experiments.
Synthesis Methods
2-(Benzyloxy)-4,5-difluorobenzoic acid(Benzyloxy)-4,5-difluorobenzoic acid can be synthesized by a variety of methods, depending on the desired end product. One of the most common methods is the reaction of benzyl bromide with sodium difluorobenzoate in the presence of a base, such as sodium hydroxide. This reaction yields a mixture of this compound(benzyloxy)-4,5-difluorobenzoic acid and 4,5-difluorobenzoic acid. The desired product can then be isolated by column chromatography.
Scientific Research Applications
2-(Benzyloxy)-4,5-difluorobenzoic acid(Benzyloxy)-4,5-difluorobenzoic acid has a variety of applications in scientific research. It is used as a catalyst in organic synthesis, particularly in the synthesis of amino acids and peptides. It is also used in the synthesis of biochemicals, such as antibiotics and antifungals. In addition, it is used as a reagent in the synthesis of other compounds, such as dyes and pigments.
properties
IUPAC Name |
4,5-difluoro-2-phenylmethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c15-11-6-10(14(17)18)13(7-12(11)16)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTHYGNLPLHZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![t-Butyl 2-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B6304694.png)
![t-Butyl3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate HCl](/img/structure/B6304699.png)
![cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl](/img/structure/B6304707.png)
![cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate](/img/structure/B6304716.png)
![[2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride](/img/structure/B6304724.png)



![trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid t-butyl ester](/img/structure/B6304760.png)

![2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride](/img/structure/B6304774.png)
